5-Cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid
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Overview
Description
5-Cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a cyano group at the 5-position, a trifluoromethyl group at the 6-position, and a carboxylic acid group at the 3-position of the pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Mechanism of Action
Mode of Action
It’s known that the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety play a role in the biological activities of trifluoromethylpyridine (tfmp) derivatives .
Biochemical Pathways
More research is needed to understand the compound’s effects on cellular processes and signaling pathways .
Pharmacokinetics
The compound’s molecular weight (21612) suggests that it may have favorable absorption and distribution characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-cyano-6-(trifluoromethyl)pyridine with a suitable carboxylating agent under controlled conditions. The reaction typically requires the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the carboxylation process. The reaction is carried out at elevated temperatures, often in the range of 100-150°C, to ensure complete conversion of the starting material to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as palladium or nickel complexes, can also enhance the reaction rate and selectivity. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-Cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of enzyme inhibitors and other bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
Similar Compounds
5-Cyano-6-(trifluoromethyl)pyridine: Lacks the carboxylic acid group but shares similar reactivity.
6-(Trifluoromethyl)pyridine-3-carboxylic acid: Lacks the cyano group but has similar chemical properties.
5-Cyano-3-pyridinecarboxylic acid: Lacks the trifluoromethyl group but has similar reactivity.
Uniqueness
5-Cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid is unique due to the combination of the trifluoromethyl, cyano, and carboxylic acid groups on the pyridine ring. This unique combination imparts distinct chemical properties, such as increased acidity, enhanced electron-withdrawing effects, and improved reactivity in various chemical reactions .
Properties
IUPAC Name |
5-cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O2/c9-8(10,11)6-4(2-12)1-5(3-13-6)7(14)15/h1,3H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYGQTPIFSUUEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803813-92-4 |
Source
|
Record name | 5-cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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